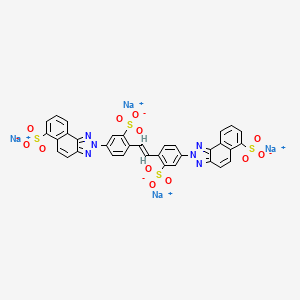
Blankophor G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Blankophor G, also known as this compound, is a useful research compound. Its molecular formula is C34H18N6Na4O12S4 and its molecular weight is 922.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Optical Brightening Agent in Textiles and Plastics
Blankophor G is primarily utilized as an optical brightener in the textile industry. It enhances the brightness and whiteness of fabrics by absorbing ultraviolet light and re-emitting it as visible blue light. This property is crucial for improving the aesthetic appeal of textiles.
Application Overview:
- Textiles: Enhances the brightness of cotton, polyester, and blends.
- Plastics: Used to improve the appearance of plastic products by providing a brighter finish.
Impact on Biological Systems
Recent studies have investigated the effects of this compound on various biological systems, particularly in pest control and fungal research.
Pest Control Enhancement
This compound has been shown to enhance the efficacy of biological control agents, such as baculoviruses, against insect pests. Its application can increase mortality rates in target pest populations.
| Study | Insect Species | Control Agent | Mortality Rate Increase |
|---|---|---|---|
| Webb et al. (1994) | Gypsy Moth (Lymantria dispar) | Nuclear Polyhedrosis Virus | From 63% to 88% |
| Zou & Young (1996) | Pseudoplusia includens | Nuclear Polyhedrosis Virus | Significant increase observed |
These findings indicate that this compound acts synergistically with viral pathogens, enhancing their effectiveness as biocontrol agents.
Effects on Fungal Pathogens
Research has also highlighted the role of this compound in fungal studies. Its fluorescent properties allow for better visualization of fungal structures under UV light, aiding in the identification and study of fungal pathogens.
- Fluorescence Microscopy: this compound can be used to stain fungal cells, making them more visible during microscopic examination.
- Case Study: In a study examining various fungi, this compound was utilized to enhance the detection rates of specific pathogens, demonstrating its utility in mycological research.
Case Study: Enhancement of Baculovirus Efficacy
In a controlled environment, researchers applied this compound alongside baculoviruses to gypsy moth larvae. The results indicated a significant increase in viral efficacy when this compound was present:
- Experimental Setup: Larvae were treated with varying concentrations of baculovirus with and without this compound.
- Results: The combination treatment resulted in higher mortality rates compared to controls without the brightener.
Case Study: Fungal Detection Improvement
A comparative study evaluated different staining methods for identifying fungal infections. The inclusion of this compound improved sensitivity and specificity in detecting dermatophytes:
- Methodology: Samples were stained with this compound and observed under fluorescence microscopy.
- Findings: The study reported a detection rate increase from 55% to 75% when using this compound compared to traditional methods.
Eigenschaften
CAS-Nummer |
7426-67-7 |
|---|---|
Molekularformel |
C34H18N6Na4O12S4 |
Molekulargewicht |
922.8 g/mol |
IUPAC-Name |
tetrasodium;2-[3-sulfonato-4-[(E)-2-[2-sulfonato-4-(6-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]benzo[e]benzotriazole-6-sulfonate |
InChI |
InChI=1S/C34H22N6O12S4.4Na/c41-53(42,43)29-5-1-3-25-23(29)13-15-27-33(25)37-39(35-27)21-11-9-19(31(17-21)55(47,48)49)7-8-20-10-12-22(18-32(20)56(50,51)52)40-36-28-16-14-24-26(34(28)38-40)4-2-6-30(24)54(44,45)46;;;;/h1-18H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4/b8-7+;;;; |
InChI-Schlüssel |
KMVOAPLGUURYHL-YZNHWISSSA-J |
SMILES |
C1=CC2=C(C=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N6N=C7C=CC8=C(C7=N6)C=CC=C8S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Isomerische SMILES |
C1=CC2=C(C=CC3=NN(N=C23)C4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)N6N=C7C=CC8=C(C7=N6)C=CC=C8S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC2=C(C=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N6N=C7C=CC8=C(C7=N6)C=CC=C8S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Synonyme |
Blankophor G |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















